molecular formula C15H17N3O4 B14360220 Dimethyl 2-[1-(2-aminophenyl)-1H-pyrazol-3-yl]butanedioate CAS No. 90460-18-7

Dimethyl 2-[1-(2-aminophenyl)-1H-pyrazol-3-yl]butanedioate

Cat. No.: B14360220
CAS No.: 90460-18-7
M. Wt: 303.31 g/mol
InChI Key: VMWMJWIOSUFKEP-UHFFFAOYSA-N
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Description

Dimethyl 2-[1-(2-aminophenyl)-1H-pyrazol-3-yl]butanedioate is a chemical compound with a complex structure that includes a pyrazole ring and an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-[1-(2-aminophenyl)-1H-pyrazol-3-yl]butanedioate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminophenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by esterification with dimethyl butanedioate. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[1-(2-aminophenyl)-1H-pyrazol-3-yl]butanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the aminophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Dimethyl 2-[1-(2-aminophenyl)-1H-pyrazol-3-yl]butanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Dimethyl 2-[1-(2-aminophenyl)-1H-pyrazol-3-yl]butanedioate involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, modulating their activity. The pyrazole ring may also play a role in stabilizing the compound’s interaction with its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl fumarate: Known for its use in treating multiple sclerosis.

    Dimethyl 2,3-dihydroxybutanedioate: Used in organic synthesis.

Uniqueness

Dimethyl 2-[1-(2-aminophenyl)-1H-pyrazol-3-yl]butanedioate is unique due to its specific structure, which combines a pyrazole ring with an aminophenyl group

Properties

CAS No.

90460-18-7

Molecular Formula

C15H17N3O4

Molecular Weight

303.31 g/mol

IUPAC Name

dimethyl 2-[1-(2-aminophenyl)pyrazol-3-yl]butanedioate

InChI

InChI=1S/C15H17N3O4/c1-21-14(19)9-10(15(20)22-2)12-7-8-18(17-12)13-6-4-3-5-11(13)16/h3-8,10H,9,16H2,1-2H3

InChI Key

VMWMJWIOSUFKEP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=NN(C=C1)C2=CC=CC=C2N)C(=O)OC

Origin of Product

United States

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